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Cofetuzumab pelidotin dose-limiting toxicities in clinical trials

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Compound of Interest		
Compound Name:	Pelidotin	
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Technical Support Center: Cofetuzumab Pelidotin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cofetuzumab **pelidotin**. The information is based on findings from clinical trials and is intended to assist in anticipating and managing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is cofetuzumab **pelidotin** and what is its mechanism of action?

A1: Cofetuzumab **pelidotin** is an antibody-drug conjugate (ADC).[1] It is composed of a humanized monoclonal antibody that targets the human inactive tyrosine-protein kinase 7 (PTK7), linked to a potent anti-cancer agent, auristatin-0101, which is an analog of the microtubule inhibitor dolastatin 10.[1] PTK7 is a protein that is overexpressed on the surface of various cancer cells.[1] The antibody component of cofetuzumab **pelidotin** binds to PTK7 on tumor cells, leading to the internalization of the ADC.[1] Inside the cell, the auristatin payload is released and disrupts the microtubule network, which is essential for cell division. This disruption leads to a G2/M phase arrest in the cell cycle and ultimately triggers apoptosis (programmed cell death) in the PTK7-expressing cancer cells.[1]



Q2: What were the dose-limiting toxicities (DLTs) observed in the first-in-human clinical trial of cofetuzumab **pelidotin**?

A2: In the first-in-human study (NCT02222922), two dose-limiting toxicities were reported at the highest dose evaluated when administered every 3 weeks. These were grade 3 headache and grade 3 fatigue.[2][3][4]

Q3: What are the most common treatment-related adverse events associated with cofetuzumab **pelidotin**?

A3: The most frequently observed treatment-related adverse events in the clinical trial with a 3-week dosing schedule included nausea, alopecia (hair loss), fatigue, headache, neutropenia (low white blood cell count), and vomiting.[2][3][4] Grade \geq 3 neutropenia was observed in 25% of patients.[2][3][4]

Q4: What was the recommended Phase II dose for cofetuzumab pelidotin?

A4: The recommended Phase II dose for cofetuzumab **pelidotin** was determined to be 2.8 mg/kg administered every 3 weeks.[2][3][4]

Troubleshooting Guide for Observed Toxicities

This guide is intended to help researchers navigate potential toxicities based on clinical trial findings.



Observed Toxicity	Potential Troubleshooting Steps / Monitoring	
Headache (Grade 3)	- Implement close monitoring of patients for the onset and severity of headaches Consider pre-medication with analgesics In a clinical setting, hospitalization for management of persistent symptoms with analgesics and antiemetics may be required.[5]	
Fatigue (Grade 3)	 Monitor patients for the severity and impact of fatigue on daily activities. Educate on energy conservation strategies. Evaluate for and manage other contributing factors such as anemia or dehydration. 	
Neutropenia (Grade ≥ 3)	- Perform regular complete blood counts to monitor neutrophil levels Consider dose interruption or reduction as per protocol guidelines Prophylactic use of granulocyte colony-stimulating factor (G-CSF) could be considered in subsequent cycles.	
Nausea and Vomiting	- Administer prophylactic antiemetics prior to infusion Provide rescue antiemetics for breakthrough nausea and vomiting Ensure adequate hydration.	
Alopecia	- Counsel about the high likelihood of hair loss Discuss scalp cooling options if appropriate.	

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) in the First-in-Human Trial of Cofetuzumab **Pelidotin** (Q3W Dosing)



Dose-Limiting Toxicity	Grade	Number of Patients
Headache	3	1
Fatigue	3	1

Data from the highest dose evaluated in the every 3 weeks regimen.[2][3][4]

Table 2: Most Common Treatment-Related Adverse Events (Q3W Dosing)

Adverse Event	Incidence	Grade ≥ 3 Incidence
Nausea	45% - 25%	Not specified
Alopecia	45% - 25%	Not specified
Fatigue	45% - 25%	One DLT at Grade 3
Headache	45% - 25%	One DLT at Grade 3
Neutropenia	45% - 25%	25%
Vomiting	45% - 25%	Not specified

Incidence range reflects the most common events reported in the study.[2][3][4]

Experimental Protocols

First-in-Human Clinical Trial (NCT02222922) - Dose Escalation and Expansion

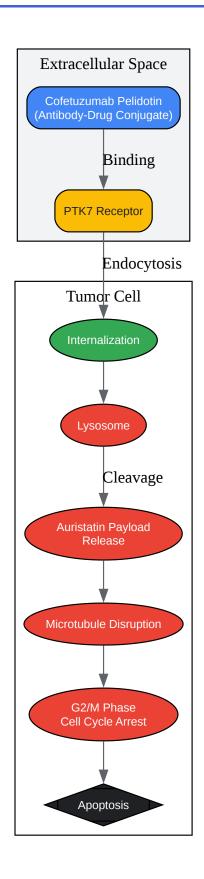
- Study Design: The study was a first-in-human, open-label, multicenter, dose-escalation and dose-expansion trial.[2][3]
- Patient Population: Patients with advanced solid tumors, including platinum-resistant ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC).[2][3]
- Dosing Regimens:
 - Every 3 Weeks (Q3W): Intravenous administration of cofetuzumab pelidotin at doses ranging from 0.2 to 3.7 mg/kg.[3]



- Every 2 Weeks (Q2W): Intravenous administration at doses of 2.1, 2.8, and 3.2 mg/kg.[3]
- Dose Escalation Method: A modified toxicity probability interval (mTPI) method was used to guide dose escalation.[3][5]
- DLT Monitoring Period: The monitoring period for dose-limiting toxicities was the first 28 days of treatment.[3][5]
- Definition of DLTs: Dose-limiting toxicities were defined as specific treatment-related adverse events occurring within the first treatment cycle, including but not limited to:
 - Grade 4 neutropenia lasting > 7 days.
 - Febrile neutropenia.
 - Grade ≥ 3 neutropenic infection.
 - Grade 4 anemia or thrombocytopenia.
 - Grade ≥ 3 thrombocytopenia with clinically significant bleeding.
 - Grade ≥ 3 non-hematologic, non-hepatic toxicities (with some exceptions).
 - A delay of > 2 weeks in receiving the next treatment cycle due to persistent toxicities.

Visualizations

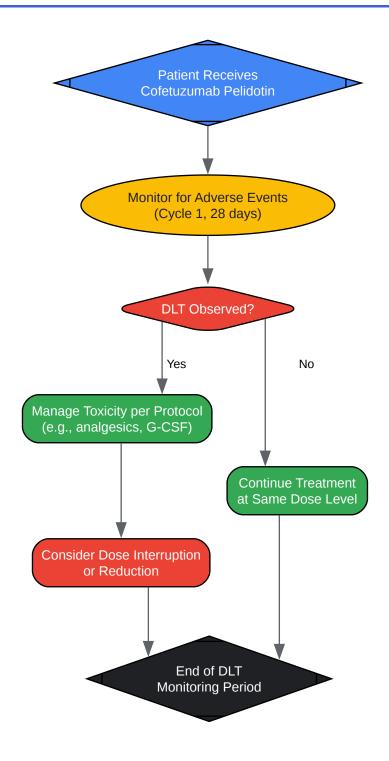




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Caption: Mechanism of action of cofetuzumab pelidotin.





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